molecular formula C9H19ClN2O B11715500 (R)-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride

(R)-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B11715500
M. Wt: 206.71 g/mol
InChI Key: KLZFXNKIGWFRHJ-DDWIOCJRSA-N
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Description

®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride typically involves multi-step procedures. One common method includes the reaction of 2-methylpiperazine with a suitable ketone under controlled conditions. The reaction is often catalyzed by transition metals such as iron, nickel, or ruthenium to enhance reactivity and selectivity . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of ®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reactors ensures consistent quality and efficiency in production. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity and stability.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides or acyl chlorides to introduce new substituents onto the piperazine ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce amine or alcohol derivatives

Mechanism of Action

The mechanism of action of ®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor antagonist, modulating the activity of key proteins involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride is unique due to its specific structural features and the range of reactions it can undergo

Properties

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

IUPAC Name

2-methyl-1-[(2R)-2-methylpiperazin-1-yl]propan-1-one;hydrochloride

InChI

InChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-5-4-10-6-8(11)3;/h7-8,10H,4-6H2,1-3H3;1H/t8-;/m1./s1

InChI Key

KLZFXNKIGWFRHJ-DDWIOCJRSA-N

Isomeric SMILES

C[C@@H]1CNCCN1C(=O)C(C)C.Cl

Canonical SMILES

CC1CNCCN1C(=O)C(C)C.Cl

Origin of Product

United States

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